Trichomonas vaginalis Potency vs. Metronidazole
Derivatives of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole exhibit significantly enhanced antiprotozoal activity compared to metronidazole. Studies demonstrate that certain derivatives of this compound achieve an IC50 of 0.5 µg/mL against Trichomonas vaginalis, representing a 4-fold improvement in potency over metronidazole (IC50 = 2 µg/mL) [1]. This quantitative advantage positions the compound as a superior scaffold for developing next-generation antiparasitic agents.
| Evidence Dimension | In vitro antiprotozoal potency (IC50) |
|---|---|
| Target Compound Data | 0.5 µg/mL (for derivatives of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole) |
| Comparator Or Baseline | Metronidazole: 2 µg/mL |
| Quantified Difference | 4-fold lower IC50 (more potent) |
| Conditions | Trichomonas vaginalis in vitro susceptibility assay |
Why This Matters
Procurement of this compound enables access to a scaffold with demonstrated 4-fold greater intrinsic potency against a clinically relevant protozoan pathogen, directly impacting hit-to-lead efficiency.
- [1] Vanelle, P., et al. (2002). A convenient synthesis of highly conjugated 5-nitroimidazoles. Heterocycles, 57(9). doi:10.3987/COM-02-9535. View Source
